1'-(2-oxo-2H-chromene-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one
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Overview
Description
1'-(2-oxo-2H-chromene-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one is a useful research compound. Its molecular formula is C22H17NO5 and its molecular weight is 375.38. The purity is usually 95%.
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Scientific Research Applications
Organocatalytic Cycloaddition Reactions
- Enantioenriched Polycyclic Spirooxindole-Chromane Adducts : A study demonstrated the use of an organocatalytic asymmetric [3 + 2] cycloaddition of oxindole-based azomethine ylides with 3-nitro-2H-chromenes. This reaction allows for the facile production of densely functionalized polycyclic spirooxindole-chromane adducts, which feature multiple stereogenic centers. The products were obtained with high yields and excellent stereoselectivities, showcasing potential applications in organic synthesis and drug discovery (Wu et al., 2018).
Synthesis and Structural Characterization
- NMR, ESI Mass Spectral, and X-ray Structural Characterization : Another study focused on the synthesis of three spiro[pyrrolidine-2,3′-oxindoles] and their comprehensive characterization using NMR, ESI mass spectral analysis, and single crystal X-ray structures. These methods provide detailed insights into the molecular structure of such compounds, which is crucial for understanding their chemical properties and potential applications (Laihia et al., 2006).
Catalytic Synthesis Approaches
- Graphene Oxide Catalyzed Synthesis : Research in 2022 explored the use of Graphene Oxide (GO) as a catalyst for the synthesis of novel polyheterocyclic chromeno spiro-pyrrolidine oxindoles via 1,3-dipolar cycloaddition reaction. This method signifies a green and efficient approach to synthesizing fused polyheterocyclic spiro-pyrrolothiazole and spiro-pyrrole oxindoles, demonstrating the potential of GO in organic synthesis (Singh et al., 2022).
Photochromic Properties
- Analysis of Spiro[fluorene-chromenes] : A study analyzed the photochromic properties of spiro[fluorene-chromenes], specifically looking at how the introduction of a spiro-C atom into the pyran ring affects these properties. This research offers insights into the applications of such compounds in materials science, particularly in the development of photoresponsive materials (Aldoshin et al., 1998).
Future Directions
Mechanism of Action
Target of Action
The compound, also known as 1’-(2-oxo-2H-chromene-3-carbonyl)-3,4-dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-4-one, is a type of 2-oxo-2H-chromene-3-carbonitrile . These compounds are known to exhibit a variety of biological activities . They are known to inhibit enzymes like monoamine oxidase , α-chymotrypsin, and human leukocyte elastase , which play crucial roles in various physiological processes.
Mode of Action
It is known that 2-oxo-2h-chromene-3-carbonitriles interact with their targets, leading to inhibition of the enzymes . This interaction can result in changes in the enzymatic activity, thereby affecting the physiological processes regulated by these enzymes.
Biochemical Pathways
The compound affects the biochemical pathways regulated by the enzymes it inhibits. For instance, inhibition of monoamine oxidase can affect the metabolism of monoamine neurotransmitters . Similarly, inhibition of α-chymotrypsin and human leukocyte elastase can affect protein degradation and immune response, respectively .
Result of Action
The inhibition of the target enzymes by this compound can lead to changes in the physiological processes regulated by these enzymes. For instance, inhibition of monoamine oxidase can lead to increased levels of monoamine neurotransmitters, potentially affecting mood and behavior . Similarly, inhibition of α-chymotrypsin and human leukocyte elastase can affect protein degradation and immune response, respectively .
Properties
IUPAC Name |
1'-(2-oxochromene-3-carbonyl)spiro[3H-chromene-2,3'-pyrrolidine]-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO5/c24-17-12-22(28-19-8-4-2-6-15(17)19)9-10-23(13-22)20(25)16-11-14-5-1-3-7-18(14)27-21(16)26/h1-8,11H,9-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVLEDVCOSHECV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=CC5=CC=CC=C5OC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.